REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.S(Cl)([Cl:14])=O.[OH-].[Na+]>>[F:1][C:2]1[C:3]([C:9]([Cl:14])=[O:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
71.38 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)Cl)C(=O)O
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the gas formed
|
Type
|
DISTILLATION
|
Details
|
after which the thionyl chloride is distilled off at normal pressure
|
Type
|
ADDITION
|
Details
|
After the addition of 50 ml of dry toluene, 20 ml
|
Type
|
DISTILLATION
|
Details
|
thereof are distilled off
|
Type
|
ADDITION
|
Details
|
The resulting solution is poured into 200 ml of n-hexane
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice-bath
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
the filtration residue is washed twice with n-hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)Cl)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |